molecular formula C11H11N3OS B187142 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE CAS No. 37660-23-4

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE

Cat. No.: B187142
CAS No.: 37660-23-4
M. Wt: 233.29 g/mol
InChI Key: USCKGDQJCBTIGK-UHFFFAOYSA-N
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Description

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE typically involves the reaction of 2-chloropyrimidine with benzyl mercaptan in the presence of a base, followed by the introduction of an amino group at the 6-position. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: N-bromosuccinimide (NBS) or alkyl halides

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or alkylated pyrimidines

Scientific Research Applications

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-(methylsulfanyl)pyrimidin-4(1H)-one
  • 6-amino-2-(ethylsulfanyl)pyrimidin-4(1H)-one
  • 6-amino-2-(propylsulfanyl)pyrimidin-4(1H)-one

Uniqueness

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzylsulfanyl group may contribute to the compound’s stability and reactivity, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCKGDQJCBTIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352021
Record name 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37660-23-4
Record name 6-Amino-2-[(phenylmethyl)thio]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37660-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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